6-Methoxy-1-phenylpyrrolo[3,2-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-1-phenylpyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core structure with a methoxy group at the 6-position and a phenyl group at the 1-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1-phenylpyrrolo[3,2-c]pyridine typically involves the construction of the pyrrolo[3,2-c]pyridine core followed by the introduction of the methoxy and phenyl substituents. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyridine with an appropriate aldehyde or ketone can lead to the formation of the pyrrolo[3,2-c]pyridine core . The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods may include optimized reaction conditions, such as controlled temperature and pressure, as well as the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1-phenylpyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6-Methoxy-1-phenylpyrrolo[3,2-c]pyridine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent targeting specific biological pathways.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Methoxy-1-phenylpyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: A related compound with similar core structure but different substituents.
Pyrrolo[3,4-c]pyridine: Another isomer with distinct biological activities.
Pyrazolo[3,4-b]pyridine: A compound with a pyrazole ring fused to a pyridine ring, showing different pharmacological properties.
Uniqueness
6-Methoxy-1-phenylpyrrolo[3,2-c]pyridine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy and phenyl groups can enhance its binding affinity to certain molecular targets, making it a valuable compound for medicinal chemistry research .
Properties
Molecular Formula |
C14H12N2O |
---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
6-methoxy-1-phenylpyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C14H12N2O/c1-17-14-9-13-11(10-15-14)7-8-16(13)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
YNGUAEIAVWOHFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C2C=CN(C2=C1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.